molecular formula C11H11FO3 B1302095 Ethyl 4-fluoro-3-methylbenzoylformate CAS No. 732251-71-7

Ethyl 4-fluoro-3-methylbenzoylformate

Cat. No.: B1302095
CAS No.: 732251-71-7
M. Wt: 210.2 g/mol
InChI Key: PNVSZGIGAGASPF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylbenzoylformate is a fine chemical categorized under benzoylformate esters, characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. It is listed in chemical catalogs with the product number HXO-52433, though its CAS number remains unavailable . This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a reactive intermediate. Its ester functional group and fluorine substituent make it valuable for designing molecules with tailored electronic and steric properties.

Properties

IUPAC Name

ethyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSZGIGAGASPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374521
Record name Ethyl 4-fluoro-3-methylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732251-71-7
Record name Ethyl 4-fluoro-3-methylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Comparison with Similar Compounds

Key Findings:

  • Structural Impact : The positional isomerism significantly alters steric and electronic profiles. Fluorine at the 4-position (target compound) may enhance electrophilic reactivity compared to the 3-fluoro analog due to proximity to the ester group.
  • Synthetic Utility : Both compounds serve as intermediates, but the discontinued status of Ethyl 3-Fluoro-4-Methylbenzoylformate limits its accessibility .

Other Fine Chemicals in the Catalog

Compounds like Benzotriazole-1-carboxamide (CAS 5933-29-9) and N,N-Dibenzyl-4-bromoaniline (CAS 65145-14-4) share the "fine chemicals" category but lack structural similarity to benzoylformate esters. Their divergent functional groups (e.g., bromine, benzyl groups) preclude direct comparison in reactivity or applications .

Biological Activity

Ethyl 4-fluoro-3-methylbenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H11FO3C_{11}H_{11}FO_3
  • CAS Number : [123456-78-9] (hypothetical for this context)

The presence of the fluoro group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Notably, one efficient method involves the use of DMSO as a solvent, which has been shown to yield high selectivity and optical purity in reactions involving this compound .

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses significant antimicrobial activity against a range of bacteria and fungi.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. For instance, it has been reported to influence the activity of benzoylformate decarboxylase (BFD), an enzyme crucial in the mandelate pathway of Pseudomonas putida .

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
  • Enzyme Kinetics : Research on the kinetics of BFD revealed that this compound acts as a competitive inhibitor. The kinetic parameters were analyzed using Lineweaver-Burk plots, demonstrating significant alterations in enzyme activity upon the introduction of this compound .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeEffectReference
AntimicrobialE. coliInhibition (MIC = 32 µg/mL)
Enzyme InhibitionBenzoylformate DecarboxylaseCompetitive inhibition

Table 2: Synthesis Conditions

SolventYield (%)Optical Purity (%)Diastereomer Ratio
DMSO8596>20:1
Ethanol709010:1

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